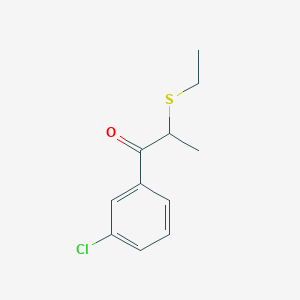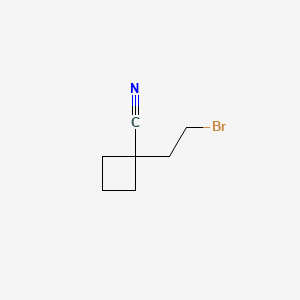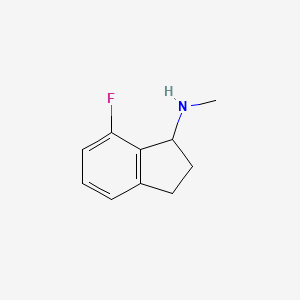
Ethyl 2-aminohex-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-aminohex-4-ynoate is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexynoic acid, featuring an amino group at the second carbon and an ethyl ester group at the terminal carbon. This compound is of interest due to its unique structure, which combines an alkyne with an amino ester, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohex-4-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-chloro-2-butynoate with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-aminohex-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 2-aminohexanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl 2-aminohexanoate.
Substitution: Formation of various substituted amino esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-aminohex-4-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which ethyl 2-aminohex-4-ynoate exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-aminohex-4-ynoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-aminohex-2-ynoate: The position of the amino group is different, leading to variations in reactivity and applications.
Ethyl 2-aminohexanoate: Lacks the alkyne group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of an alkyne and an amino ester, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
ethyl 2-aminohex-4-ynoate |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,4,6,9H2,1-2H3 |
InChI-Schlüssel |
GZXCWYFHZTZYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC#CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
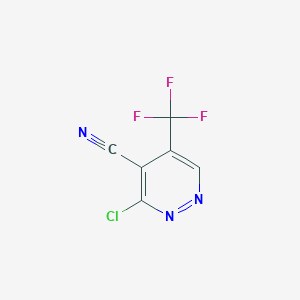
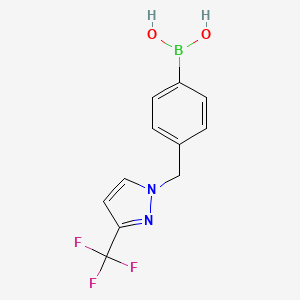
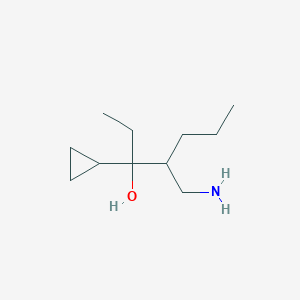
![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
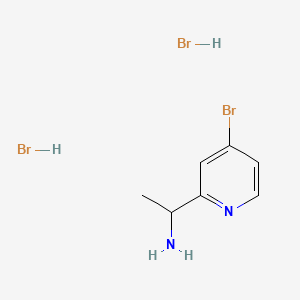
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
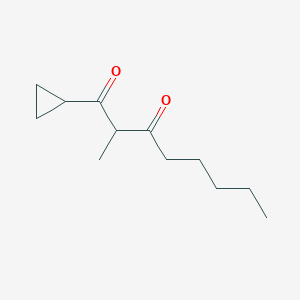
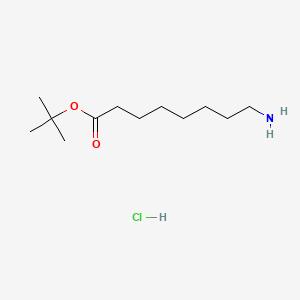
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)

